molecular formula C11H13NO7S B3061276 Methyl 5-(ethylsulfonyl)-2-methoxy-4-nitrobenzoate CAS No. 80036-90-4

Methyl 5-(ethylsulfonyl)-2-methoxy-4-nitrobenzoate

Cat. No.: B3061276
CAS No.: 80036-90-4
M. Wt: 303.29 g/mol
InChI Key: RCOBUYURWGWJBZ-UHFFFAOYSA-N
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Description

Methyl 5-(ethylsulfonyl)-2-methoxy-4-nitrobenzoate (CAS 80036-90-4) is a nitro-substituted aromatic ester of significant interest in pharmaceutical research and development. With a molecular formula of C11H13NO7S and a molecular weight of 303.29 g/mol, this compound serves as a critical synthetic intermediate . Its primary research value lies in its role as a key precursor in the synthesis of active pharmaceutical ingredients, most notably as an impurity standard and an intermediate for the antipsychotic drug Amisulpride . The synthetic utility of this methyl nitrobenzoate derivative is demonstrated in patented manufacturing processes, where it is produced via halogenation and subsequent condensation reactions, offering a high-yielding and efficient route compared to alternative methods . As a building block in medicinal chemistry, its structure allows for further chemical transformations; the nitro group can be reduced to an amino group to form Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, another vital intermediate in the same chemical pathway . The compound's structure, characterized by an ethylsulfonyl group and a nitro group on a methoxybenzoate core, contributes to its specific reactivity and physical properties, making it a versatile subject for method development and optimization in organic synthesis . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment.

Properties

IUPAC Name

methyl 5-ethylsulfonyl-2-methoxy-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7S/c1-4-20(16,17)10-5-7(11(13)19-3)9(18-2)6-8(10)12(14)15/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBUYURWGWJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701000927
Record name Methyl 5-(ethanesulfonyl)-2-methoxy-4-nitrobenzoate
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Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80036-90-4
Record name Methyl 5-(ethylsulfonyl)-2-methoxy-4-nitrobenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(ethylsulphonyl)-4-nitro-o-anisate
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Record name Methyl 5-(ethanesulfonyl)-2-methoxy-4-nitrobenzoate
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Record name Methyl 5-(ethylsulphonyl)-4-nitro-o-anisate
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Preparation Methods

Synthesis of Methyl 2-Methoxy-4-Nitrobenzoate

The precursor methyl 2-methoxy-4-nitrobenzoate is synthesized via sequential functionalization:

  • Methylation of Methyl Salicylate : Methyl salicylate (2-hydroxybenzoate) undergoes O-methylation using dimethyl sulfate or iodomethane in alkaline conditions to yield methyl 2-methoxybenzoate.
  • Nitration : The methoxy group directs electrophilic nitration to the para position (C4). A nitrating mixture (HNO₃/H₂SO₄) at 0–5°C introduces the nitro group, producing methyl 2-methoxy-4-nitrobenzoate with >90% regioselectivity.

Sulfonation with Chlorosulfonic Acid

The nitro-substituted intermediate reacts with chlorosulfonic acid (ClSO₃H) under controlled conditions:

  • Reaction Conditions : A molar ratio of 1:5–8 (substrate:ClSO₃H) at 5–10°C for 5–10 hours.
  • Mechanism : Electrophilic sulfonation occurs at position 5, meta to the nitro group and ortho to the methoxy group, forming methyl 2-methoxy-4-nitro-5-sulfonyl chloride benzoate.

Ethylation via Diethyl Sulfate

The sulfonyl chloride intermediate is ethylated using diethyl sulfate:

  • Reagents : Sodium sulfite (Na₂SO₃) and diethyl sulfate in a 1:4–6:2–3 molar ratio.
  • Conditions : Reflux in aqueous solution for 5–10 hours, followed by hydrochloric acid acidification to pH 2–3.
  • Yield : The final step achieves 87.01% molar yield, with an overall process yield of 74.48% and product purity >99.7%.

Halogenation-Substitution-Oxidation Route

Chlorination of Methyl 2-Methoxy-4-Acetamidobenzoate

This method begins with a protected amine precursor:

  • Chlorination : Methyl 2-methoxy-4-acetamidobenzoate reacts with chlorine gas (Cl₂) in dichloromethane at 10–15°C, introducing a chloro group at position 5.
  • Intermediate Isolation : The chlorinated product, methyl 2-methoxy-4-acetamido-5-chlorobenzoate, is concentrated under vacuum.

Nucleophilic Substitution with Sodium Ethyl Sulfinate

The chloro substituent is displaced by ethyl sulfinate:

  • Reagents : Sodium ethyl sulfinate (NaSO₂C₂H₅) and catalytic cuprous oxide (Cu₂O) in DMF.
  • Conditions : Heating to 65–70°C for 8 hours facilitates substitution, forming methyl 2-methoxy-4-acetamido-5-ethylsulfinylbenzoate.

Oxidation and Deacetylation

  • Oxidation : The sulfinyl group is oxidized to sulfonyl using hydrogen peroxide (H₂O₂) in methanol under reflux.
  • Deacetylation : Hydrolysis with hydrochloric acid removes the acetamido group, yielding methyl 2-methoxy-4-amino-5-ethylsulfonylbenzoate.
  • Nitration : Diazotization of the amine followed by treatment with copper nitrate introduces the nitro group, completing the synthesis.

Comparative Analysis of Methods

Efficiency and Yield

Parameter Sulfonation-Ethylation Halogenation-Substitution
Total Steps 3 5
Overall Yield 74.48% 62–68%
Purity ≥99.7% ≥98.5%
Scalability Industrial-friendly Moderate

The sulfonation-ethylation route offers superior yield and fewer steps, making it preferable for large-scale production. However, the halogenation-substitution method provides flexibility for introducing diverse sulfonyl groups.

Regiochemical Control

  • Nitration Position : Directed by the methoxy group (ortho/para director) and deactivated by the electron-withdrawing sulfonyl/nitro groups.
  • Sulfonation Position : Governed by the nitro group (meta director) and methoxy group (ortho director), favoring position 5.

Industrial Applications and Modifications

  • Pharmaceutical Intermediates : Used in synthesizing anti-inflammatory agents and kinase inhibitors.
  • Derivatization : The ethylsulfonyl group can be replaced with aryl or alkyl variants via analogous substitution reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(ethylsulfonyl)-2-methoxy-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Oxidation: Hydrogen peroxide, other peroxides.

Major Products Formed

    Reduction: Methyl 5-(ethylsulfonyl)-2-methoxy-4-aminobenzoate.

    Substitution: Derivatives with different substituents replacing the methoxy group.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

Methyl 5-(ethylsulfonyl)-2-methoxy-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-(ethylsulfonyl)-2-methoxy-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and ethylsulfonyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Key Observations from Comparison

Functional Group Impact: Ethylsulfonyl (SO₂C₂H₅): Enhances electron-withdrawing effects, improving stability and reactivity in nucleophilic substitution. Critical in amisulpride intermediates . Nitro (NO₂): Increases electrophilicity of the aromatic ring, favoring reduction or displacement reactions. In agrochemicals like halosafen, nitro groups contribute to herbicidal activity . Methoxy (OCH₃): Provides moderate electron-donating effects, balancing reactivity and solubility .

Biological Relevance :

  • Ethylsulfonyl-nitro derivatives are prevalent in both pharmaceuticals (e.g., amisulpride ) and pesticides (e.g., halosafen ), highlighting dual utility based on structural tuning.

Biological Activity

Methyl 5-(ethylsulfonyl)-2-methoxy-4-nitrobenzoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₄O₅S. Its structure includes a nitro group, an ethylsulfonyl group, and a methoxy group, which contribute to its unique chemical reactivity and biological properties. The compound is synthesized through a series of reactions involving methylation, nitration, and ethylsulfonylation of benzoic acid derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Nitro Group: Participates in redox reactions, potentially affecting cellular signaling pathways.
  • Ester and Ethylsulfonyl Groups: May interact with enzymes and receptors, modulating biological processes.

These interactions can lead to various pharmacological effects, including anti-cancer properties and modulation of angiogenesis.

Biological Activity and Therapeutic Potential

Research indicates that compounds related to this compound exhibit a range of biological activities:

  • Antitumor Activity: Many derivatives have been identified as potential anti-cancer agents. For instance, the related compound 5-(ethylsulfonyl)-2-methoxyaniline has been linked to antiangiogenic properties through inhibition of the VEGFR2 receptor, crucial for tumor growth and metastasis .
  • Cardiovascular Effects: Some studies suggest that compounds containing similar structures can act as cardiovascular agents, potentially influencing blood pressure regulation and heart function .
  • Enzyme Inhibition: this compound is being investigated as a precursor for protein kinase inhibitors that target various pathways involved in cell proliferation and survival .

Study on Antitumor Properties

A study published in PubMed Central highlighted the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (a derivative) and its evaluation as a VEGFR2 inhibitor. The compound demonstrated significant inhibition of angiogenesis in vitro, suggesting its potential as an anti-cancer therapeutic .

In Vitro Testing

In vitro assays have shown that related compounds can significantly reduce cell viability in human cancer cell lines, indicating their potential as effective anticancer agents. For example, some derivatives exhibited over 30% inhibition at concentrations around 10 mM against specific cancer types .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains nitro and ethylsulfonyl groupsPotential anti-cancer properties
Methyl 5-(methylsulfonyl)-2-methoxybenzoateLacks nitro groupLess reactive in redox reactions
Methyl 3-(chlorosulfonyl)-4-methoxybenzoateContains chlorosulfonyl groupDifferent substitution reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(ethylsulfonyl)-2-methoxy-4-nitrobenzoate
Reactant of Route 2
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Methyl 5-(ethylsulfonyl)-2-methoxy-4-nitrobenzoate

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